1-(4-Aminosulfonyl-anilinoformyl)-4-benzyl-piperazine
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Overview
Description
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine, with the chemical formula C₁₉H₂₁F₃N₄O₃S, is a complex organic compound. It combines an anilinoformyl group, a benzyl group, and a piperazine ring. The compound’s molecular weight is approximately 442.46 g/mol .
Preparation Methods
Synthetic Routes:
Industrial Production:
Industrial production methods are proprietary and closely guarded by manufacturers. Researchers and pharmaceutical companies may develop their own synthetic routes for large-scale production.
Chemical Reactions Analysis
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine can participate in various chemical reactions:
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Substitution Reactions: The benzyl group can be substituted under appropriate conditions.
Common Reagents: Reagents like acids, bases, and catalysts play a role in its transformations.
Major Products: The specific products formed from these reactions would depend on the reaction type and conditions.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might be investigated for potential therapeutic effects due to its unique structure.
Chemical Research: Researchers may explore its reactivity and properties.
Biological Studies: Its interactions with biological systems could be of interest.
Industry: It could find applications in materials science or other industrial processes.
Mechanism of Action
The exact mechanism by which 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While specific comparisons are lacking, researchers may explore similar compounds with related structures. Unfortunately, I don’t have a list of directly comparable compounds at the moment.
Remember that this information is based on publicly available data, and proprietary details may differ.
Properties
Molecular Formula |
C18H22N4O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N4O3S/c19-26(24,25)17-8-6-16(7-9-17)20-18(23)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,23)(H2,19,24,25) |
InChI Key |
VJPQXXSBUBPQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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